4-Chloro-2-nitrophenyl methyl sulfone
Overview
Description
4-Chloro-2-nitrophenyl methyl sulfone is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position
Scientific Research Applications
4-Chloro-2-nitrophenyl methyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Sulfones are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .
Mode of Action
Sulfones are known to function as activating, electron-withdrawing substituents in michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation .
Biochemical Pathways
Sulfones have been employed as versatile intermediates for the preparation of various product classes . For example, they have been used in the van Leusen synthesis of oxazoles and imidazoles .
Result of Action
The reactivity of sulfones often facilitates various transformations, leading to the description of sulfones as 'chemical chameleons’ .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-nitrophenyl methyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of this compound to other compounds . These interactions are crucial for the compound’s role in biochemical pathways and its overall function in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the expression of specific genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . These binding interactions and enzyme modulations result in changes in gene expression and overall cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound can result in alterations in cellular function, which are crucial for its application in various biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is vital for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role in these pathways is critical for its function in biochemical reactions and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are crucial for its function and effectiveness in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl methyl sulfone typically involves the nitration of 4-chlorophenyl methyl sulfone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:
4-Chlorophenyl methyl sulfone+HNO3→4-Chloro-2-nitrophenyl methyl sulfone+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl methyl sulfone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Chloro-2-aminophenyl methyl sulfone.
Substitution: Various substituted phenyl methyl sulfones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenyl methyl sulfone
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-Nitrophenyl methyl sulfone
Uniqueness
4-Chloro-2-nitrophenyl methyl sulfone is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring
Properties
IUPAC Name |
4-chloro-1-methylsulfonyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXJLPRGSRMIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062227 | |
Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-97-5 | |
Record name | 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2163-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrophenylmethyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Z85JBZ7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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